
4-Nitrophenyl (5,5-dimethylhexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (5,5-dimethylhexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity under specific conditions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 5,5-dimethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, at room temperature. The general reaction scheme is as follows:
4-Nitrophenyl chloroformate+5,5-dimethylhexylamine→4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl
The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (5,5-dimethylhexyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under basic conditions to yield 4-nitrophenol and 5,5-dimethylhexylamine.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Aplicaciones Científicas De Investigación
4-Nitrophenyl (5,5-dimethylhexyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of amines and alcohols.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate involves the formation of a covalent bond with the target molecule. The 4-nitrophenyl group acts as a leaving group, facilitating the nucleophilic attack by the target molecule. This results in the formation of a stable carbamate linkage, which can be further modified or hydrolyzed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of various carbamates.
4-Nitrophenyl acetate: Another compound with a similar structure, used in different synthetic applications.
Uniqueness
4-Nitrophenyl (5,5-dimethylhexyl)carbamate is unique due to its specific reactivity and stability under mild conditions. Its ability to act as a protecting group for amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, its potential antimicrobial and antioxidant activities add to its significance in medicinal chemistry .
Propiedades
Número CAS |
63321-55-1 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(5,5-dimethylhexyl)carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)10-4-5-11-16-14(18)21-13-8-6-12(7-9-13)17(19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Clave InChI |
KKADRRHGMDHCLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


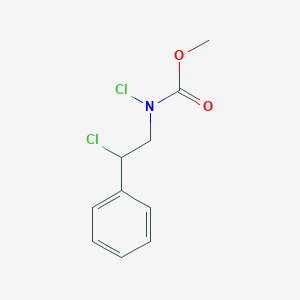
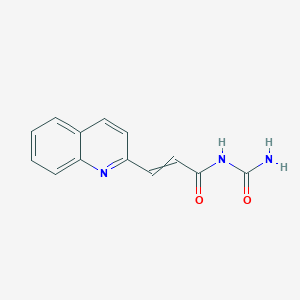
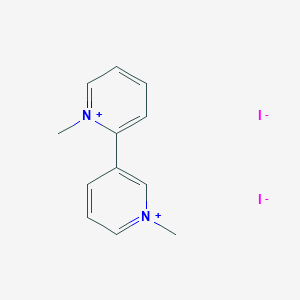
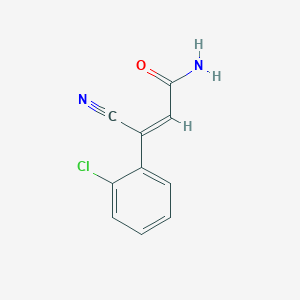

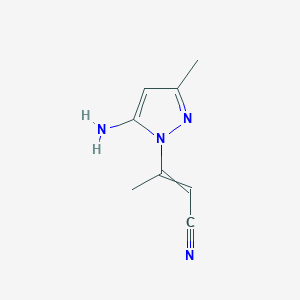
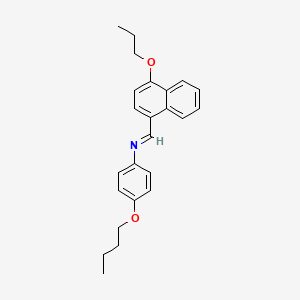



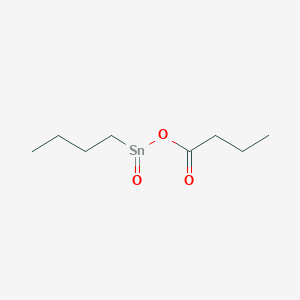
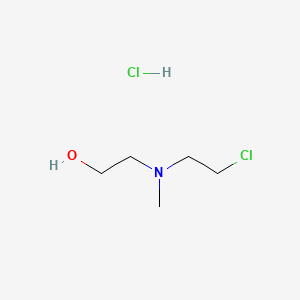
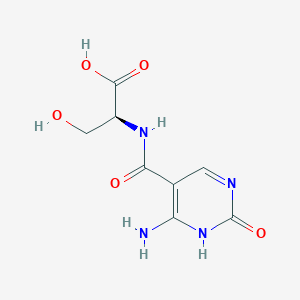
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)
